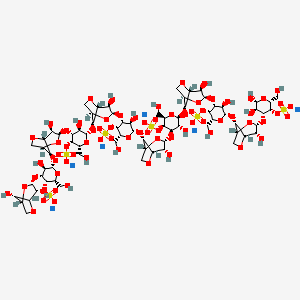
BMDP-Hydrochlorid
Übersicht
Beschreibung
3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) is a synthetic compound belonging to the substituted cathinone family. It is structurally similar to methylone, a well-known narcotic. This compound is often used in research and forensic applications due to its psychoactive properties .
Wissenschaftliche Forschungsanwendungen
3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie für Massenspektrometrie und Chromatographie verwendet.
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und sein Potenzial als psychoaktiver Wirkstoff untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Synthesewege und als Zwischenprodukt in der organischen Synthese verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) beinhaltet seine Wechselwirkung mit Neurotransmittersystemen im Gehirn. Es wirkt in erster Linie als Stimulans, indem es die Freisetzung von Dopamin, Noradrenalin und Serotonin erhöht. Dies führt zu einer verbesserten Stimmung, erhöhter Energie und Euphorie. Die Verbindung zielt auf Monoamintransporter ab und hemmt deren Wiederaufnahme, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) umfasst typischerweise die folgenden Schritte:
Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 3,4-Methylendioxyphenyl-2-propanon mit Benzylamin unter sauren Bedingungen, um das Zwischenprodukt zu bilden.
Reduktion: Das Zwischenprodukt wird dann mit einem Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert.
Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Reaktion mit Salzsäure.
Industrielle Produktionsverfahren
In industrieller Umgebung folgt die Produktion von 3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylamin-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Halogenide oder Amine unter basischen Bedingungen.
Wichtigste gebildete Produkte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung von substituierten Benzylaminen
Wirkmechanismus
The mechanism of action of 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of these neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) ähnelt anderen substituierten Cathinonen wie:
- Methylon
- Ethylon
- Butylon
- Eutylon
- Pentylon
Einzigartigkeit
Was 3,4-Methylendioxy-N-benzylcathinon (Hydrochlorid) auszeichnet, ist seine einzigartige Struktur, die eine Benzylgruppe umfasst, die an der Aminomethylgruppe gebunden ist. Diese strukturelle Modifikation verringert seine Löslichkeit in wässrigen Lösungen im Vergleich zu anderen substituierten Cathinonen deutlich .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHNGQFGIQHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341945 | |
| Record name | 3,4-Methylenedioxy-N-benzylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823274-68-5 | |
| Record name | 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823274685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxy-N-benzylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-METHYLENEDIOXY-N-BENZYLCATHINONE (HYDROCHLORIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC23C39YAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)


![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)

![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594085.png)

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
